3-Bromo-7-methoxy-1-benzothiophene
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Overview
Description
3-Bromo-7-methoxy-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxy-1-benzothiophene typically involves the bromination of 7-methoxy-1-benzothiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methoxy-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Benzothiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Thioethers: Formed through reduction reactions.
Scientific Research Applications
3-Bromo-7-methoxy-1-benzothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-7-methoxy-1-benzothiophene involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups enhance its binding affinity to target proteins, leading to modulation of their activity. The compound can inhibit or activate various enzymes and receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
3-Bromo-1-benzothiophene: Lacks the methoxy group, making it less reactive in certain chemical reactions.
7-Methoxy-1-benzothiophene: Lacks the bromine atom, affecting its biological activity and reactivity.
3-Bromo-7-methoxy-1-benzofuran: Similar structure but contains an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness: Its unique structure allows for diverse chemical modifications and biological activities, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H7BrOS |
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Molecular Weight |
243.12 g/mol |
IUPAC Name |
3-bromo-7-methoxy-1-benzothiophene |
InChI |
InChI=1S/C9H7BrOS/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-5H,1H3 |
InChI Key |
BEPSDDPNULAWPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC=C2Br |
Origin of Product |
United States |
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